2-[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
2-[5-fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFO4/c1-16(2)17(3,4)23-18(22-16)14-9-13(19)5-6-15(14)21-11-12-7-8-20-10-12/h5-6,9,12H,7-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJIPHBENPVRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2246393-66-6) is a boron-containing organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 322.2 g/mol. The structure incorporates a fluorinated phenyl group and a dioxaborolane moiety, which may enhance its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom is believed to enhance lipophilicity and improve binding affinity to target proteins. The dioxaborolane structure may facilitate coordination with biomolecules, potentially influencing various biochemical pathways.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities such as:
- Anticancer : Many boron-containing compounds are known for their anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antiviral : Some derivatives have shown promise in inhibiting viral replication, particularly in the context of HIV and other viral infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of similar dioxaborolane derivatives reported that these compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of cellular homeostasis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Dioxaborolane A | HeLa | 15 | Induction of apoptosis |
| Dioxaborolane B | MCF-7 | 10 | Inhibition of cell proliferation |
Case Study 2: Antiviral Properties
Another investigation focused on the antiviral properties of boron-containing compounds. The study found that certain derivatives could inhibit viral entry and replication in vitro.
| Compound | Virus Type | EC50 (µM) | Inhibition Mechanism |
|---|---|---|---|
| Compound X | HIV | 5 | Reverse transcriptase inhibition |
| Compound Y | Influenza | 7 | Viral fusion inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
